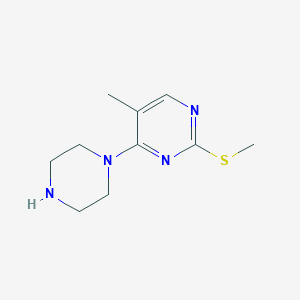![molecular formula C14H16N4O2 B6463375 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640962-10-1](/img/structure/B6463375.png)
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features both pyridine and pyrimidine rings This compound is of interest due to its potential biological activities and its role in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a boronic acid derivative of 3-methoxypyridine with a halogenated pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Suzuki–Miyaura coupling reaction. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine.
Reduction: Formation of reduced derivatives of the pyridine and pyrimidine rings.
Substitution: Formation of substituted derivatives at the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine
- 4-[5-(3-chloropyridin-2-yl)pyrimidin-2-yl]morpholine
- 4-[5-(3-fluoropyridin-2-yl)pyrimidin-2-yl]morpholine
Uniqueness
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.
Propiedades
IUPAC Name |
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-12-3-2-4-15-13(12)11-9-16-14(17-10-11)18-5-7-20-8-6-18/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQFOPAWJXIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463304.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)


![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![2-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463378.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
